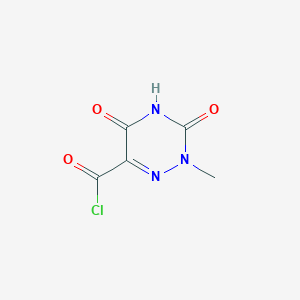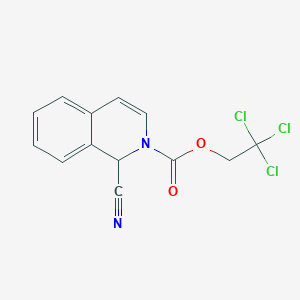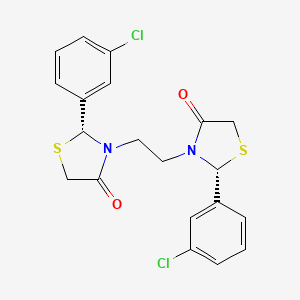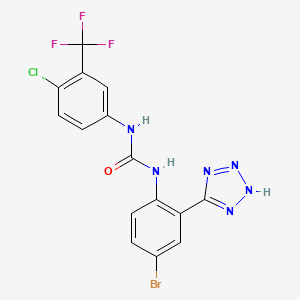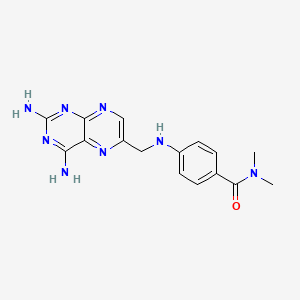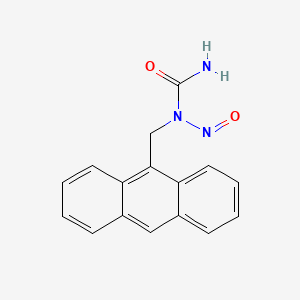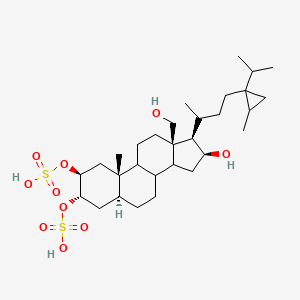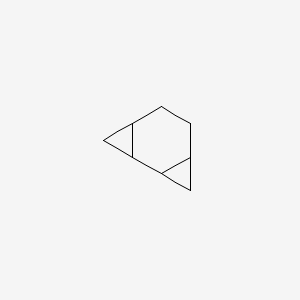
Tricyclo(5.1.0.02,4)octane, anti
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(5.1.0.02,4)octane, anti, is a unique and structurally complex organic compound. It belongs to the class of tricyclic hydrocarbons, characterized by three interconnected ring systems. This compound is notable for its strained ring structure, which imparts significant reactivity and makes it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(5.1.0.02,4)octane, anti, typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopropane derivatives, which undergo ring expansion and rearrangement to form the tricyclic structure. The reaction conditions often require the presence of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: While industrial-scale production methods for this compound, are less common due to its specialized applications, the compound can be synthesized using batch reactors where precise control over temperature and pressure is maintained. Catalysts may be employed to enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo(5.1.0.02,4)octane, anti, undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Halogenation and other substitution reactions are common, often facilitated by the strained nature of the rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or catalysts.
Major Products: The major products of these reactions include various halogenated derivatives, alcohols, ketones, and reduced hydrocarbons, depending on the specific reaction conditions employed .
Applications De Recherche Scientifique
Tricyclo(5.1.0.02,4)octane, anti, finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying ring strain and reactivity.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which Tricyclo(5.1.0.02,4)octane, anti, exerts its effects is largely dependent on its interaction with other molecules. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Tricyclo(5.1.0.02,4)octane, syn: Another isomer with different spatial arrangement.
Bicyclo(4.2.0)octane: A less strained bicyclic compound.
Cyclopropane derivatives: Simpler structures with similar reactivity due to ring strain.
Uniqueness: Tricyclo(5.1.0.02,4)octane, anti, is unique due to its highly strained tricyclic structure, which imparts significant reactivity and makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
This comprehensive overview highlights the significance of this compound, in various scientific and industrial applications, emphasizing its unique properties and potential for future research.
Propriétés
Numéro CAS |
277-05-4 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |
Clé InChI |
XQEJJLIDZZEQHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C3C1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


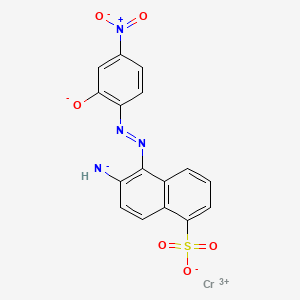
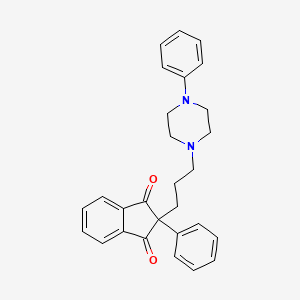
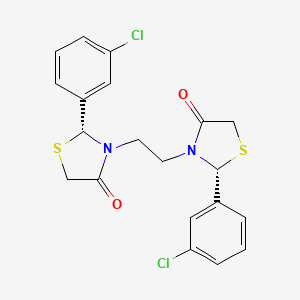
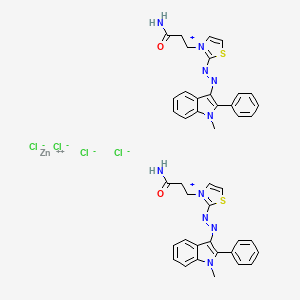
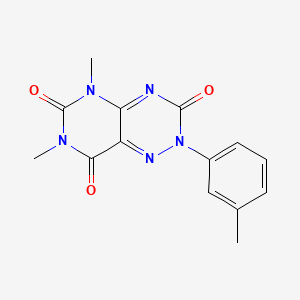
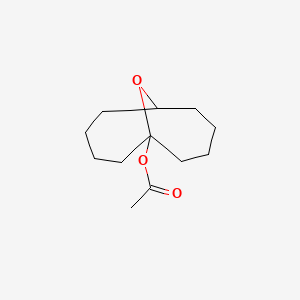
![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
